molecular formula C9H13ClN2O2 B7988206 Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride

Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride

Cat. No.: B7988206
M. Wt: 216.66 g/mol
InChI Key: QOWUMHQAOQLAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and is intended for research and development applications . The compound is an ethyl ester derivative featuring both an aminoacetate backbone and a pyridinyl ring, a structure commonly investigated for its potential as a building block in organic synthesis and pharmaceutical development . As a standard safety practice, this material should be handled with appropriate personal protective equipment. Based on a commercially available safety data sheet for a closely related compound, hazard statements may include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling . For laboratory safety, it is recommended to store the product in a sealed container under an inert atmosphere at room temperature to ensure its long-term stability . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

IUPAC Name

ethyl 2-amino-2-pyridin-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;/h3-6,8H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWUMHQAOQLAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Reaction of 2-Aminopyridine and Ethyl Acrylate

The most widely reported method involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate under basic conditions. In this approach, 2-aminopyridine reacts with ethyl acrylate in a 1:1.2 molar ratio using glacial acetic acid as a catalyst. The reaction is conducted at 80°C for 12 hours, followed by extraction with ethyl acetate and purification via recrystallization with dimethylformamide (DMF) and water. This method achieves an 80% yield with a purity of 98% (HPLC).

Key Steps:

  • Reaction Setup : Combine 2-aminopyridine, ethyl acrylate, and glacial acetic acid in a 1:1.2:0.1 molar ratio.

  • Heating : Maintain at 80°C for 12 hours under reflux.

  • Workup : Acidify with HCl, extract with ethyl acetate, and neutralize with sodium bicarbonate.

  • Purification : Recrystallize using DMF/water (1:5 ratio).

Coupling Reactions

EDCI/HOBt-Mediated Amide Bond Formation

Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride can be synthesized via peptide coupling reagents. A study utilized ethyl 2-amino-4-carboxylate as a starting material, protected with tert-butoxycarbonyl (Boc), followed by hydrolysis and coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). After Boc deprotection, the intermediate was coupled with N-methylvaline and further modified with isocyanates or isonicotinic acid.

Example Protocol:

  • Reagents : EDCI (1.1 equiv), HOBt (1.0 equiv), DIPEA (2.0 equiv).

  • Conditions : Stir in dichloromethane at room temperature for 6 hours.

  • Yield : 89% after column chromatography.

Catalytic Methods

Silica Gel-Supported Brønsted Acid Catalysis

A solvent-free approach employs silica gel-supported Brønsted acids (e.g., triflic acid) to catalyze the reaction between 2-aminopyridine and ethyl acrylate. The reaction proceeds at 80–120°C for 6–8 hours, yielding 50–76% after column chromatography.

Advantages:

  • Reusability : The catalyst can be recycled three times without significant loss in activity.

  • Scalability : Demonstrated at a 130 kg scale with consistent yields.

High-Temperature Trifluoromethanesulfonic Acid Catalysis

Using trifluoromethanesulfonic acid in anhydrous ethanol at 120–160°C for 16–20 hours achieves a 62% yield. This method avoids toxic solvents but requires high-energy input.

Industrial-Scale Production

Large-Batch Synthesis

A patented industrial process scales the reaction to 2000 L reactors:

  • Reactants : 130 kg 2-aminopyridine, 174 kg ethyl acrylate, 44 kg glacial acetic acid.

  • Conditions : 80°C for 12 hours.

  • Workup : Extract with 300 kg ethyl acetate, neutralize with sodium carbonate, and recrystallize.

  • Output : 80% yield, 98% purity.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Source
Nucleophilic AdditionGlacial Acetic Acid80128098
EDCI/HOBt CouplingEDCI/HOBt2568995
Silica Gel CatalysisTriflic Acid80–1206–850–7690
High-TemperatureTrifluoromethanesulfonic Acid120–16016–206285

Purification and Characterization

Recrystallization Techniques

Recrystallization using DMF/water (1:5) is optimal for removing unreacted starting materials and byproducts. Alternative solvents like ethanol or ethyl acetate/hexane mixtures are less effective, yielding lower purity (≤90%).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.06 (d, J = 3.9 Hz, 1H), 7.36 (t, J = 7.1 Hz, 1H), 4.21–4.03 (m, 2H), 1.34–1.05 (m, 3H).

  • HPLC : Retention time = 6.2 min (98% purity) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Reactions and Mechanisms

  • The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its amino group allows for hydrogen bonding with other molecules, facilitating interactions that can lead to the formation of new compounds.
Reaction Type Description
Nucleophilic SubstitutionDisplacement reactions where the amino group replaces a leaving group.
Coupling ReactionsFormation of new carbon-carbon bonds through reactions with electrophiles.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes .

Anticancer Activity

  • Studies have explored the compound's potential as an anticancer agent. Its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects

  • There is ongoing research into the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter systems may lead to therapeutic applications in treating cognitive disorders .

Case Studies

Chlamydia Treatment

  • A study evaluated the antichlamydial activity of derivatives derived from this compound. Results indicated significant reductions in infection rates in HEp-2 cells, suggesting potential therapeutic applications against Chlamydia infections without cytotoxic effects on host cells.

Neuroprotective Applications

  • Investigations into the compound's effects on neuronal cells showed promising results in enhancing cell viability and reducing apoptosis under oxidative stress conditions, indicating its potential utility in neuroprotection .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (Target) C₉H₁₃ClN₂O₂ ~228.67* Pyridin-2-yl group; ethyl ester; hydrochloride salt.
Mthis compound C₈H₁₁ClN₂O₂ 316.45 Methyl ester analog; 95% purity.
Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride C₁₄H₁₆ClNO₂ 265.73 Naphthalene substituent; versatile scaffold; ≥95% purity.
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride C₉H₁₀F₂ClNO₂ 245.65 Fluorinated phenyl group; chiral center; similarity score 0.81 to target.
Ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 4-Chlorophenyl group; used as a pharmaceutical impurity reference.

*Calculated based on molecular formula.

Key Observations :

  • Fluorinated analogs () exhibit enhanced metabolic stability due to fluorine’s electronegativity .
  • Ester Group : Methyl esters () generally have lower molecular weights and higher polarity compared to ethyl esters, influencing solubility and pharmacokinetics .

Pharmacokinetic and Industrial Relevance

  • Purity and Applications : Methyl and ethyl esters () are commonly used as intermediates in drug synthesis, with purities ≥95% ensuring reliability in pharmaceutical manufacturing .
  • Commercial Availability: Analogs like ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride () are marketed for lab use, reflecting demand for pyridine-based scaffolds in medicinal chemistry .

Biological Activity

Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, an amino group, and a pyridine ring. Its molecular formula is C9H12N2O2HClC_9H_{12}N_2O_2\cdot HCl, with a molecular weight of approximately 200.66 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties through several mechanisms:

  • Antimicrobial Activity : this compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have reported its ability to inhibit bacterial growth by targeting metabolic processes essential for bacterial survival .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis and inhibits cell proliferation, particularly in breast cancer and lung cancer models .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria16 µg/mL
Gram-negative Bacteria32 µg/mL
Fungi64 µg/mL

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive strains .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The compound demonstrated potent anticancer activity, with IC50 values indicating effective inhibition of cell growth .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives, including this compound, revealed superior antimicrobial properties compared to standard antibiotics such as penicillin. The study highlighted the compound's potential in treating resistant bacterial infections .
  • Case Study on Anticancer Activity : In a preclinical trial involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Q & A

Basic: How can researchers optimize the synthesis of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride to minimize byproducts?

Methodological Answer:
Optimization involves controlling reaction conditions (e.g., temperature, pH, and stoichiometry) and employing purification techniques like recrystallization or column chromatography. For example, and highlight the use of sulfonyl chloride intermediates in analogous syntheses, suggesting careful monitoring of reaction progress via TLC or HPLC to isolate the target compound from intermediates. notes the importance of protecting groups to prevent unwanted side reactions with the pyridine ring or amino group .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the structure, with pyridin-2-yl protons resonating between δ 7.1–8.5 ppm and the ethyl ester group appearing as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]+ at m/z 243.1) and fragmentation patterns .

Advanced: How can X-ray crystallography using SHELX programs determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction data are collected and processed using SHELXT for space-group determination and initial phasing ( ).
  • Refinement : SHELXL refines the structure by optimizing atomic positions, thermal parameters, and hydrogen bonding networks. and emphasize the use of restraints for disordered groups (e.g., the ethyl ester moiety) and validation tools like R-factors to ensure accuracy .

Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography results?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects.

  • Dynamic NMR : Variable-temperature NMR can detect conformational exchange in solution .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate crystallographic findings .
  • Hirshfeld Surface Analysis : Assess intermolecular interactions in the crystal lattice that may differ from solution behavior .

Basic: What parameters are critical for assessing purity using HPLC?

Methodological Answer:

  • Column Selection : A C18 reverse-phase column is suitable for separating polar impurities ().
  • Mobile Phase : Use a gradient of acetonitrile/water (0.1% TFA) to resolve the compound (retention time ~8–10 min).
  • Detection : UV detection at 254 nm (pyridine absorption) with purity >97% as per .

Advanced: What are the challenges in handling hygroscopicity during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group ( ).
  • Karl Fischer Titration : Quantify water content periodically.
  • Stability Studies : Use accelerated degradation experiments (40°C/75% RH) to assess hygroscopicity and shelf-life .

Advanced: How can mechanistic insights into stereoisomer formation during synthesis be investigated?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak IA) .
  • Reaction Monitoring : Quench experiments at different timepoints to track intermediate stereochemistry via LC-MS .
  • Computational Modeling : Transition-state analysis (e.g., DFT) identifies steric or electronic factors favoring specific stereoisomers .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation of pyridine-derived vapors.
  • First Aid : For eye exposure, rinse with water for 15 min and seek medical attention () .

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